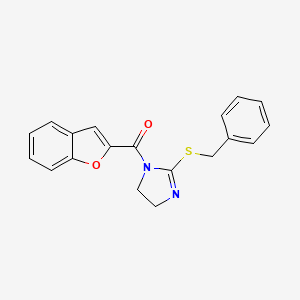

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a hybrid organic compound featuring a benzofuran moiety linked via a methanone bridge to a 2-(benzylthio)-4,5-dihydro-1H-imidazole ring. The 4,5-dihydroimidazole component introduces partial saturation, distinguishing it from fully aromatic imidazole derivatives.

Properties

IUPAC Name |

1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOMEWGIJZIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic structures with high yield and fewer side reactions . Industrial production methods may involve microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran derivatives with high purity and yield .

Chemical Reactions Analysis

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds structurally related to benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been synthesized and tested for their efficacy against various bacterial strains. A notable study demonstrated that derivatives of benzofuran exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that certain benzofuran derivatives could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy. For example, a series of substituted benzofuran compounds showed promising results in inhibiting the growth of human cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of benzofuran derivatives. The presence of the imidazole ring and the thioether group significantly influences their biological activity. Research indicates that modifications to these moieties can enhance antimicrobial potency and cytotoxicity .

Synthesis and Characterization

The synthesis of benzofuran-based compounds typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structures of synthesized compounds .

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activities against various pathogens. Results showed that specific analogs had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Evaluation

In another investigation, benzofuran derivatives were tested against several cancer cell lines. The results demonstrated that certain compounds led to a significant reduction in cell viability, with mechanisms involving apoptosis being further explored .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-tumor activity could be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared to three classes of analogs:

*Calculated based on molecular formula C₁₉H₁₆N₂O₂S.

Key Observations :

- Benzofuran vs.

- 4,5-Dihydroimidazole vs. Aromatic Imidazole : Partial saturation in the target compound may reduce aromatic stacking interactions but increase conformational flexibility, influencing receptor binding .

- Substituent Diversity : The benzylthio group in the target compound is shared with , which demonstrated broad-spectrum antibacterial activity. However, fluorinated analogs (e.g., ) could exhibit altered pharmacokinetics due to increased electronegativity and metabolic stability.

Biological Activity

Benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzofuran core linked to a 4,5-dihydro-1H-imidazole moiety through a benzylthio group. This unique structural combination may contribute to its diverse biological activities.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound is believed to exhibit significant activity against various pathogens.

Research Findings

- Antimycobacterial Activity : Studies have shown that benzofuran derivatives can inhibit Mycobacterium tuberculosis (MTB). For instance, compounds with similar structures demonstrated IC90 values as low as 0.60 μM against MTB .

- Bacterial Inhibition : In vitro tests indicated that certain benzofuran derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported below 10 μg/mL .

- Case Study : A series of 2-substituted benzofurans were synthesized and evaluated for their antimicrobial efficacy. One derivative showed an MIC of 3.12 μg/mL against M. tuberculosis H37Rv, highlighting the potential of these compounds in treating resistant strains .

Anticancer Activity

The anticancer potential of benzofuran derivatives is another area of active research.

Key Findings

- Cell Line Studies : Compounds derived from benzofuran have shown promising results against various cancer cell lines. For example, certain derivatives were found to have IC50 values around 11-12 μM against ovarian cancer cell lines (A2780) in vitro .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of Bcl-2 family proteins .

- Comparative Analysis : When compared to known anticancer agents, some benzofuran derivatives displayed comparable or superior activity, suggesting their potential as lead compounds for drug development .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzofuran derivatives have shown anti-inflammatory effects.

Research Insights

- Inflammation Models : In animal models, certain benzofuran compounds reduced inflammation markers significantly, indicating their potential use in inflammatory diseases .

- Mechanistic Studies : Research suggests that these compounds may inhibit pro-inflammatory cytokines and modulate immune responses, although detailed mechanisms remain to be fully elucidated.

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis, S. aureus, and E. coli | MICs < 10 μg/mL for several derivatives |

| Anticancer | Induces apoptosis in cancer cell lines | IC50 values ~11-12 μM against A2780 |

| Anti-inflammatory | Reduces inflammation markers in animal models | Modulates cytokine levels |

Q & A

What are the common synthetic routes for benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and what critical parameters influence yield and purity?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps include:

- Step 1: Formation of the 4,5-dihydro-1H-imidazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the benzylthio group through thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Coupling the benzofuran-2-carbonyl moiety using coupling agents like EDC/HOBt.

Critical Parameters:

- Temperature Control: Reactions often require precise thermal conditions (e.g., 0–80°C) to avoid side products.

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction efficiency.

- Purification: Column chromatography (hexane:EtOAc gradients) or recrystallization ensures purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

Basic Research Question

Methodological Answer:

Key techniques and their structural insights:

| Technique | Structural Features Confirmed |

|---|---|

| ¹H/¹³C NMR | Benzofuran aromatic protons (δ 6.8–7.5 ppm), imidazole NH (δ 8.1–8.5 ppm), and dihydro protons (δ 3.5–4.2 ppm). |

| HRMS | Molecular ion peak ([M+H]⁺) to confirm molecular formula (e.g., C₁₉H₁₆N₂O₂S, m/z 336.1002). |

| FT-IR | C=O stretch (~1650 cm⁻¹), C-S bond (~650 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹). |

Validation: Cross-referencing with X-ray crystallography (if crystals are obtainable) using SHELX software .

How do substituent variations on the benzylthio group affect the compound’s biological activity, and what methodological approaches are used to study these effects?

Advanced Research Question

Methodological Answer:

Structure-Activity Relationship (SAR) Strategies:

- Substituent Screening: Replace benzylthio with fluorobenzylthio (e.g., 2-fluorobenzyl) or methylbenzylthio to modulate lipophilicity and target binding .

- Biological Assays: Test analogs against enzyme targets (e.g., kinases) using IC₅₀ determination via fluorescence polarization assays.

- Data Analysis: Correlate electronic effects (e.g., electron-withdrawing F) with activity trends using QSAR models .

Example Findings:

Fluorinated analogs show enhanced metabolic stability but may reduce solubility in aqueous buffers .

What computational strategies are employed to predict the binding interactions of this compound with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Predict binding poses in enzyme active sites (e.g., COX-2 or EGFR). Use force fields (AMBER/CHARMM) to score interactions.

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic packing.

- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors on the imidazole ring) .

Case Study: Docking studies reveal the benzofuran carbonyl forms a key hydrogen bond with Ser536 in COX-2 .

How can researchers resolve discrepancies in reported solubility profiles of benzofuran-2-yl derivatives in aqueous versus organic solvents?

Data Contradiction Analysis

Methodological Answer:

Discrepancies often arise due to:

- Purity: Impurities (e.g., unreacted starting materials) skew solubility. Validate via HPLC (≥95% purity).

- Solvent Systems: Use standardized solvents (e.g., DMSO for stock solutions) and measure solubility via nephelometry.

- pH Effects: Test solubility in buffered solutions (pH 1–10) to account for ionization of the imidazole NH group .

Recommendation: Report solubility as "sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>10 mg/mL)" with experimental details .

What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can experimental conditions be optimized?

Advanced Research Question

Methodological Answer:

Challenges:

- Low Crystallinity: Flexible dihydroimidazole ring and hydrophobic groups hinder crystal lattice formation.

- Solvent Selection: Trial mixtures (e.g., EtOAc/hexane or DCM/pentane) to induce slow evaporation.

Optimization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.